REACTION_CXSMILES
|
CO.C[O-].[Na+].C(O)(=O)C.[CH:10]([NH2:12])=[NH:11].Cl.[F:14][C:15]([CH3:25])([CH3:24])[C:16](=O)[CH2:17][C:18](OCC)=[O:19]>CO>[F:14][C:15]([C:16]1[N:12]=[CH:10][NH:11][C:18](=[O:19])[CH:17]=1)([CH3:25])[CH3:24] |f:0.1.2,3.4|
|
Name
|
sodium methoxide methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C[O-].[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 10° C.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrated solution was added 100 ml of acetone
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
insolubles were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the concentrated solution was recrystallized from 20 ml of acetone
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C)(C)C1=CC(NC=N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |